molecular formula C26H20ClFN4O3S B2920874 2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 867040-77-5

2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2920874
CAS RN: 867040-77-5
M. Wt: 522.98
InChI Key: NTQQJZMLOSSVCP-UHFFFAOYSA-N
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Description

2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O3S and its molecular weight is 522.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves several key steps, including condensation, cyclization, and reaction with different nucleophiles. For instance, the synthesis of fluoro-substituted benzopyran derivatives exhibiting anti-lung cancer activity involves condensation with aromatic aldehydes and treatment with phenylhydrazine and thiourea, leading to the formation of pyrazole and pyrimidine thione derivatives, indicating a methodology that could potentially be applied or adapted for the synthesis of the compound (Hammam et al., 2005).

Potential Biological Activities

The compound's structural relatives have shown promising biological activities, such as anti-inflammatory and analgesic properties. For example, thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showing significant activity (Selvam et al., 2012). Similarly, novel pyrazoles have been investigated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, emphasizing the therapeutic potential of pyrazole and pyrimidine derivatives in treating various conditions (Thangarasu et al., 2019).

properties

IUPAC Name

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O3S/c1-14-23-19(15(12-33)11-29-14)10-20-25(35-23)31-24(18-4-2-3-5-21(18)27)32-26(20)36-13-22(34)30-17-8-6-16(28)7-9-17/h2-9,11,33H,10,12-13H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQQJZMLOSSVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC(=O)NC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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